(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of chloro, methoxy, phenyl, pyridazinyl, and piperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of palladium catalysts and boron reagents to couple aryl halides with organoboron compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Halogen atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(4-Chlorophenyl)(piperazin-1-yl)methanone: Shares the piperazinyl and chlorophenyl groups but lacks the pyridazinyl moiety.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Contains similar structural elements and is studied for its interactions with alpha1-adrenergic receptors.
Uniqueness
(5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound (5-Chloro-2-methoxyphenyl)(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)methanone is a novel pyridazin derivative with potential therapeutic applications. Its structural components suggest a multifaceted biological activity, particularly in neuropharmacology and oncology. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H20ClN3O3, with a molecular weight of 397.86 g/mol. The structure features a chloro-substituted methoxyphenyl group linked to a piperazine moiety, which is further substituted with a phenylpyridazine group.
Property | Value |
---|---|
Molecular Weight | 397.86 g/mol |
Molecular Formula | C21H20ClN3O3 |
LogP | 4.4186 |
Polar Surface Area | 56.961 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Neuroprotective Effects
Recent studies have highlighted the compound's efficacy as a kynurenine monooxygenase (KMO) inhibitor , crucial for treating Huntington's disease (HD). In an experimental model using R6/2 mice, the compound demonstrated significant neuroprotective effects by increasing levels of kynurenic acid (a neuroprotective metabolite) while reducing neurotoxic metabolites like 3-hydroxykynurenine. This dual action suggests its potential as a disease-modifying agent for HD .
Antifungal Activity
Another study explored the antifungal properties of related pyridazin derivatives, noting that modifications in the structure could enhance activity against various fungal strains. The synthesis of derivatives like 5-chloro-6-phenylpyridazin-3(2H)-one has shown promising antifungal effects, indicating that similar substitutions in our compound might yield enhanced antifungal activity .
Case Studies and Research Findings
- KMO Inhibition in Huntington's Disease Models
- Antifungal Efficacy
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c1-29-20-9-7-17(23)15-18(20)22(28)27-13-11-26(12-14-27)21-10-8-19(24-25-21)16-5-3-2-4-6-16/h2-10,15H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNGPPGLLQANIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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